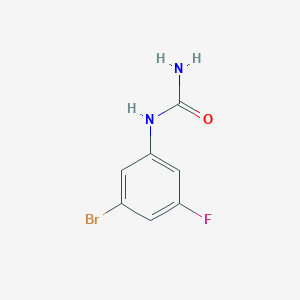

3-Bromo-5-fluorophenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

(3-bromo-5-fluorophenyl)urea |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

VEFYOGVYBHDQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Fluorophenylurea

Established Synthetic Routes and Reaction Conditions

The creation of the urea (B33335) moiety in 3-Bromo-5-fluorophenylurea can be achieved through several well-established methods. These routes are generally characterized by their reliability and predictability, stemming from a deep understanding of the reaction mechanisms involved.

General Urea Formation Mechanisms (e.g., from Isocyanates and Amines)

The most traditional and widely employed method for synthesizing ureas involves the reaction of an isocyanate with an amine. This reaction is typically efficient and proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage. This method is highly versatile and can be used to prepare a wide array of symmetrically and unsymmetrically substituted ureas. nih.gov

Another common approach involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov In these reactions, an amine is first treated with the phosgene equivalent to form an isocyanate intermediate in situ. This reactive intermediate then readily reacts with a second amine to yield the desired urea. nih.gov

Furthermore, urea derivatives can be synthesized from primary amides through a Hofmann rearrangement. This reaction involves the treatment of a primary amide with a mild oxidizing agent, such as phenyliodine diacetate, in the presence of an ammonia (B1221849) source. The amide undergoes rearrangement to form an isocyanate intermediate, which is then trapped by ammonia to produce the corresponding N-substituted urea. organic-chemistry.org

Specific Approaches for Substituted Phenylureas

For the synthesis of substituted phenylureas like 3-Bromo-5-fluorophenylurea, a common and practical approach involves the reaction of the corresponding substituted aniline (B41778) with a source of the carbamoyl (B1232498) group. One such method is the reaction of an aniline with an alkali metal cyanate, such as potassium cyanate, in the presence of an acid. This reaction proceeds via the in-situ formation of isocyanic acid (HNCO), which is then attacked by the nucleophilic aniline.

Another established route is the direct reaction of a substituted aniline with urea. This transamidation reaction typically requires heating and may sometimes be facilitated by a catalyst.

The table below summarizes these common approaches for the synthesis of substituted phenylureas.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| Substituted Aniline | Isocyanate | Organic Solvent | Substituted Phenylurea |

| Substituted Aniline | Potassium Cyanate | Acid (e.g., HCl) | Substituted Phenylurea |

| Substituted Aniline | Urea | Heat | Substituted Phenylurea |

Role of Precursors (e.g., Halogenated Anilines, Isocyanates)

The synthesis of 3-Bromo-5-fluorophenylurea is critically dependent on the availability and reactivity of its precursors. The primary precursor is 3-bromo-5-fluoroaniline (B180217) . This halogenated aniline provides the core aromatic structure with the desired substitution pattern. The presence of the bromine and fluorine atoms on the phenyl ring can influence the nucleophilicity of the amino group, which is a key factor in the urea formation reaction.

The other key precursor, which can be used directly or generated in situ, is 3-bromo-5-fluorophenyl isocyanate . This highly reactive electrophile is readily attacked by ammonia or an amine to form the urea linkage. The isocyanate itself can be prepared from 3-bromo-5-fluoroaniline by reaction with phosgene or a phosgene equivalent. The Curtius rearrangement of a corresponding acyl azide (B81097) can also be employed for its synthesis. kuleuven.be

The following table outlines the key precursors and their roles in the synthesis of 3-Bromo-5-fluorophenylurea.

| Precursor | Chemical Structure | Role in Synthesis |

| 3-Bromo-5-fluoroaniline | C₆H₅BrFN | Provides the substituted aromatic core and acts as the nucleophile. |

| 3-Bromo-5-fluorophenyl isocyanate | C₇H₃BrFNO | Acts as the electrophile, readily reacting with a nucleophile to form the urea bond. |

| Potassium Cyanate | KOCN | A source of isocyanic acid for the carbamoylation of the aniline. |

| Urea | CH₄N₂O | A safe and readily available source of the carbamoyl group. |

Advanced Synthetic Strategies for the Chemical Compound

Beyond the traditional methods, advanced synthetic strategies offer more sophisticated and efficient ways to synthesize phenylureas, including 3-Bromo-5-fluorophenylurea. These approaches often involve catalysis and high-throughput techniques to access a wider range of derivatives.

Catalytic Approaches in Phenylurea Synthesis

Catalytic methods have emerged as powerful tools for the synthesis of phenylureas, often providing milder reaction conditions and broader substrate scope. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, palladium- and copper-catalyzed N-arylation reactions allow for the formation of the C-N bond between an aryl halide and a urea or an amine.

In the context of synthesizing 3-Bromo-5-fluorophenylurea, a catalytic approach could involve the coupling of a generic urea with 1,3-dibromo-5-fluorobenzene, although selectivity could be a challenge. More commonly, these catalytic methods are employed to further functionalize a pre-formed phenylurea.

Diversity-Oriented Synthesis (DOS) in Accessing Urea Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for biological screening. cam.ac.uksemanticscholar.org This approach is highly relevant to the synthesis of urea derivatives, as the urea scaffold is a common feature in many biologically active compounds. nih.govnih.gov

In a DOS approach to urea derivatives, a common starting material can be elaborated through a series of branching reaction pathways to generate a wide range of structurally distinct ureas. This can involve varying the substituents on both nitrogen atoms of the urea moiety. Combinatorial chemistry techniques, often performed on a solid phase, are frequently employed in DOS to streamline the synthesis and purification of large numbers of compounds. nih.govnih.gov For example, a resin-bound aniline could be reacted with a variety of isocyanates, or a resin-bound isocyanate could be treated with a diverse set of amines to generate a library of phenylurea derivatives. This strategy allows for the systematic exploration of the chemical space around the 3-Bromo-5-fluorophenylurea core, potentially leading to the discovery of compounds with novel or enhanced biological activities.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of unsymmetrical arylureas, including halogen-substituted compounds like 3-Bromo-5-fluorophenylurea, is often optimized to maximize yield, simplify purification, and utilize environmentally benign reagents. A notable phosgene- and metal-free approach utilizes 3-substituted dioxazolones as in-situ isocyanate precursors. tandfonline.com This method offers high chemoselectivity for unsymmetrical ureas, minimizing the formation of symmetric byproducts. tandfonline.com

Optimization of this process has identified a general set of conditions that balances reaction rate with product purity. The reaction typically involves equimolar amounts of the dioxazolone precursor and the desired amine in the presence of a mild base and a protic solvent. tandfonline.com A key advantage of this methodology is that in many instances, the desired phenylurea product precipitates from the reaction mixture, allowing for simple separation by filtration without the need for chromatographic purification. tandfonline.com

The general optimized conditions involve using dioxazolone and an amine with sodium acetate (B1210297) (NaOAc) as a base in methanol (B129727) (MeOH) as a solvent, heated to 60°C for approximately 2 hours. tandfonline.com This stands in contrast to older methods that required reacting a substituted aniline with excess urea at high temperatures (130°C to 250°C) in an organic solvent while continuously removing the ammonia byproduct. google.com

| Parameter | Optimized Condition | Rationale / Advantage |

|---|---|---|

| Isocyanate Source | 3-Substituted Dioxazolone | Avoids the use of toxic phosgene; serves as a stable isocyanate surrogate. tandfonline.com |

| Base | Sodium Acetate (NaOAc) | Non-toxic and effective for in-situ isocyanate generation. tandfonline.com |

| Solvent | Methanol (MeOH) | Allows for precipitation of the urea product, simplifying purification. tandfonline.com |

| Temperature | 60°C | Mild heating condition that promotes the reaction without significant byproduct formation. tandfonline.com |

| Purification | Filtration | The precipitation of the product often eliminates the need for chromatography. tandfonline.com |

Synthetic Diversification and Analog Preparation of the Chemical Compound

The 3-bromo-5-fluorophenylurea scaffold serves as a valuable starting point for the creation of diverse chemical analogs. Synthetic diversification allows for the systematic modification of the core structure to investigate structure-activity relationships (SAR).

Strategies for Introducing Halogen Substituents on Phenylurea Scaffolds

The introduction of halogen atoms onto a phenylurea scaffold is a critical strategy for modulating the compound's physicochemical and biological properties. There are two primary approaches to achieving this:

Synthesis from Halogenated Precursors: The most direct method involves using starting materials that already contain the desired halogen pattern. For 3-Bromo-5-fluorophenylurea, this would typically involve the reaction of 3-bromo-5-fluoroaniline with an isocyanate or the reaction of 3-bromo-5-fluorophenyl isocyanate with ammonia or an amine. This bottom-up approach ensures precise control over the regiochemistry of the halogen placement.

Direct Halogenation: While less common for initial synthesis, direct halogenation of a pre-formed phenylurea scaffold can be used for further diversification. Electrophilic aromatic substitution reactions can introduce bromine or chlorine atoms onto the phenyl ring. Reagents such as N-bromosuccinimide (NBS) or liquid bromine are effective for bromination. google.com The position of the new halogen is directed by the existing substituents on the ring. The urea moiety is an activating, ortho-, para-directing group, which must be considered alongside the directing effects of other substituents like fluorine and bromine.

Studies comparing mono- and di-halogenated phenylurea analogs have shown that the number and position of halogen substituents can significantly influence biological activity. nih.gov For example, research on certain diphenylurea derivatives revealed that dihalogenated compounds displayed considerably different activity profiles compared to their monohalogenated counterparts. nih.gov

Scaffold Modification and Derivatization Approaches for the Chemical Compound

The 3-Bromo-5-fluorophenylurea core can be chemically modified to produce a wide range of derivatives. These modifications can occur at the urea nitrogen atoms or the phenyl ring.

One significant derivatization strategy involves using the phenylurea core as a building block for more complex heterocyclic systems. For instance, a phenylurea derivative containing an acetyl group can undergo a cyclization reaction with various aldehydes and ethyl cyanoacetate (B8463686) to form aryl pyridin-2-yl phenylureas (APPUs). nih.gov This approach dramatically increases the structural complexity and provides new vectors for interaction with biological targets. nih.gov

Another common approach is the modification of the terminal nitrogen of the urea group. For example, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been synthesized by attaching a haloacylamino chain to the phenyl ring, demonstrating another route for scaffold elaboration. nih.gov

| Starting Scaffold Component | Reaction / Reagents | Resulting Derivatized Structure | Reference |

|---|---|---|---|

| 1-(4-acetylphenyl)-3-phenylurea | Cyclization with aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate | Aryl pyridin-2-yl phenylureas (APPUs) | nih.gov |

| N-3-aminophenyl-N'-aryl urea | Acylation with a haloacetyl chloride | N-3-haloacylaminophenyl-N'-aryl urea | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Fluorophenylurea

Reactivity of the Urea (B33335) Moiety

The urea linkage (-NH-CO-NH-) is central to the functionality of phenylurea compounds. Its reactivity is characterized by the electronic properties of the carbonyl group and the adjacent nitrogen atoms.

Phenylureas are susceptible to degradation, primarily through hydrolysis, which can be catalyzed by acids, bases, or microbial enzymes. oup.com These pathways are significant for understanding the environmental fate of phenylurea-based compounds.

Under acidic conditions, the hydrolysis mechanism for phenylureas involves the protonation of a nitrogen atom, followed by a rate-determining attack of water on the carbonyl carbon. researchgate.net This ultimately leads to the cleavage of the urea bond to form an aniline (B41778) derivative and carbamic acid, which further decomposes. The rate of acid hydrolysis can be influenced by the acidity of the medium. researchgate.netrsc.org

In basic media, the hydrolysis of phenylureas proceeds via an addition-elimination mechanism. rsc.org Hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. At sufficiently high pH, the urea can dissociate at the aryl-NH group to form its conjugate base, which is less reactive towards hydrolysis. rsc.org

Microbial degradation is another key pathway. Soil microorganisms can utilize phenylureas as a source of carbon and nitrogen. nih.gov A common metabolic route involves the hydrolytic cleavage of the urea side chain to yield the corresponding aniline, in this case, 3-bromo-5-fluoroaniline (B180217). oup.com Subsequent degradation of the aniline ring can then occur. oup.com

| Degradation Pathway | Conditions | Key Mechanistic Steps | Primary Products |

| Acid Hydrolysis | Low pH (e.g., H₂SO₄) | N-protonation, rate-determining attack of water. researchgate.net | 3-Bromo-5-fluoroaniline, CO₂, Ammonium (B1175870) |

| Basic Hydrolysis | High pH | Nucleophilic attack by OH⁻ on carbonyl carbon via addition-elimination. rsc.org | 3-Bromo-5-fluoroaniline, Carbonate |

| Microbial Degradation | Presence of soil microbes | Enzymatic hydrolysis of the urea side chain. oup.com | 3-Bromo-5-fluoroaniline |

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the phenyl ring are key sites for synthetic modification. Their reactivity is distinct, allowing for selective functionalization of the molecule. The bromo-group is well-suited for metal-catalyzed cross-coupling reactions, while the fluorine atom can potentially undergo nucleophilic aromatic substitution. ossila.com

Aromatic nucleophilic substitution (SNAr) is a potential reaction pathway for the fluorine atom in 3-Bromo-5-fluorophenylurea, particularly in the presence of strong nucleophiles. In SNAr reactions of haloarenes, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

Fluorine, despite being a poor leaving group in SN2 reactions, is highly activating for SNAr. stackexchange.com Its strong electron-withdrawing inductive effect stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the initial, slow step. stackexchange.comwyzant.com This effect often outweighs its poor leaving group ability, making fluoroarenes more reactive in SNAr than their chloro, bromo, or iodo counterparts. stackexchange.com For 3-Bromo-5-fluorophenylurea, this reaction would be further facilitated by the electron-withdrawing nature of the bromo and urea substituents. Reactions with various nucleophiles, such as those based on oxygen, nitrogen, and sulfur, can lead to the substitution of the fluorine atom. beilstein-journals.org

The carbon-bromine bond in 3-Bromo-5-fluorophenylurea is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F, making the C-Br bond the selective site of reaction over the much stronger C-F bond. tcichemicals.com This allows for orthogonal coupling, where the C-Br bond is functionalized while the C-F bond remains intact. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base. tcichemicals.comnih.gov It is a versatile method for forming new carbon-carbon bonds, enabling the synthesis of various biaryl compounds. nih.gov The reaction is tolerant of a wide range of functional groups. nih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net This method is highly effective for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org It is a widely used method for the synthesis of aryl amines, offering significant advantages over traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl Bromide + Organoboron Reagent | Palladium Catalyst + Base | C(sp²)–C(sp²) |

| Sonogashira | Aryl Bromide + Terminal Alkyne | Palladium Catalyst + Copper(I) Cocatalyst + Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Aryl Bromide + Amine | Palladium Catalyst + Base | C(sp²)–N |

Halogen substituents have a dual electronic influence on the aromatic ring, affecting its reactivity towards electrophilic aromatic substitution. msu.edu

Inductive Effect : Due to their high electronegativity, both fluorine and bromine exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring through the sigma bond, deactivating the ring towards attack by electrophiles compared to unsubstituted benzene (B151609). msu.eduyoutube.com

Resonance Effect : Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). libretexts.org This donation of electron density increases the electron density at the ortho and para positions, making these positions the preferred sites for electrophilic attack.

For halogens, the deactivating inductive effect is stronger than the activating resonance effect, resulting in a net deactivation of the ring. msu.eduminia.edu.eg Therefore, halogens are classified as deactivating, ortho-, para-directing groups. youtube.com The order of reactivity among halobenzenes towards electrophilic substitution is fluorobenzene > chlorobenzene > bromobenzene > iodobenzene. This is because fluorine is the most electronegative (strongest inductive withdrawal) but also the best at donating its lone pair via resonance due to better orbital overlap between the carbon 2p and fluorine 2p orbitals. libretexts.orglibretexts.org

Mechanistic Investigations of Key Reactions Involving the Chemical Compound

Mechanistic studies on phenylurea derivatives have provided a general framework for understanding the reactions of 3-Bromo-5-fluorophenylurea. The primary reaction of interest is hydrolysis, which leads to the cleavage of the urea linkage to form 3-bromo-5-fluoroaniline and ultimately carbon dioxide and ammonia (B1221849) or their respective conjugate acids/bases depending on the pH of the medium.

The hydrolysis of phenylureas, including 3-Bromo-5-fluorophenylurea, is generally understood to proceed through an addition-elimination mechanism. rsc.orgresearchgate.netrsc.org The specific pathway and the nature of the intermediates, however, can vary with the reaction conditions, particularly the pH.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the urea group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve intramolecular proton transfers and the eventual elimination of 3-bromo-5-fluoroaniline.

The proposed pathway involves the formation of a tetrahedral intermediate. The rate-determining step in the acid-catalyzed hydrolysis of phenylureas is typically the attack of water on the N-protonated substrate. rsc.orgrsc.org The presence of the electron-withdrawing bromo and fluoro substituents in 3-Bromo-5-fluorophenylurea is expected to decrease the basicity of the urea nitrogens, thereby affecting the initial protonation equilibrium. However, these substituents also increase the electrophilicity of the carbonyl carbon, which would favor the nucleophilic attack by water.

In some instances, particularly at intermediate pH, the formation of a zwitterionic intermediate has been proposed, which can then break down to form phenylisocyanate as an initial product. researchgate.net For 3-Bromo-5-fluorophenylurea, this would lead to the formation of 3-bromo-5-fluorophenylisocyanate.

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis of phenylureas is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This intermediate can then decompose to yield the corresponding carbamate and aniline derivatives.

A key feature of the basic hydrolysis of phenylureas is the potential for the formation of an unreactive conjugate base at high pH. researchgate.net This occurs through the deprotonation of the aryl-NH group. For 3-Bromo-5-fluorophenylurea, the electron-withdrawing nature of the halogen substituents would increase the acidity of this proton, favoring the formation of the unreactive anion at lower pH values compared to unsubstituted phenylurea. This can lead to a leveling off or decrease in the observed reaction rate at high base concentrations. researchgate.net

The general mechanism for the hydrolytic decomposition of phenylureas in basic media is considered to be an addition-elimination pathway, similar to that established for the alkaline hydrolysis of carboxylic acid esters and amides. researchgate.net

Table 1: Proposed Intermediates in the Hydrolysis of 3-Bromo-5-fluorophenylurea

| Reaction Condition | Proposed Intermediate(s) |

| Acidic | Protonated Urea, Tetrahedral Intermediate, 3-Bromo-5-fluorophenylisocyanate |

| Basic | Tetrahedral Intermediate, Unreactive Conjugate Base |

| Neutral/Weakly Acidic | Zwitterionic Intermediate |

The hydrolysis of phenylureas is influenced by factors such as temperature, pH, and buffer concentration. researchgate.net Kinetic studies on phenylurea and 4-fluorophenylurea have shown that these compounds hydrolyze via an A-1 mechanism in acidic solutions. rsc.org

The electronic effects of the substituents on the phenyl ring play a crucial role in determining the rate of hydrolysis. Electron-withdrawing groups, such as bromine and fluorine, are generally expected to increase the rate of nucleophilic attack on the carbonyl carbon. This is due to the inductive (-I) and mesomeric (-M) effects of the halogens, which decrease the electron density at the reaction center, making it more electrophilic.

In the case of 3-Bromo-5-fluorophenylurea, both substituents are in the meta position relative to the urea group. At this position, their electron-withdrawing inductive effects will be dominant. This would be expected to accelerate the rate of both acid- and base-catalyzed hydrolysis compared to unsubstituted phenylurea, assuming the rate-determining step is the nucleophilic attack on the carbonyl carbon.

However, in strongly acidic media, a change in the hydrolytic decomposition mechanism can occur, leading to a reversion of the substituent influence on the reaction rate. rsc.orgrsc.org This highlights the complexity of predicting reaction kinetics without specific experimental data.

Table 2: Expected Influence of Substituents on the Hydrolysis Rate of Phenylurea Derivatives

| Substituent | Position | Electronic Effect | Expected Effect on Hydrolysis Rate (relative to Phenylurea) |

| -F | meta | -I > +M | Increase |

| -Br | meta | -I > +M | Increase |

| -CH3 | meta | +I | Decrease |

| -F | para | -I, +M | Ambiguous (depends on the balance of effects) |

It is important to note that the actual kinetic behavior of 3-Bromo-5-fluorophenylurea would need to be determined experimentally. The combined electronic effects of both the bromo and fluoro substituents, along with potential solvent effects, would ultimately dictate the precise reaction rates and mechanistic details.

Structural Characterization and Spectroscopic Analysis of 3 Bromo 5 Fluorophenylurea

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable tools for determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information about the chemical environment of atoms and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structure of 3-Bromo-5-fluorophenylurea in solution. While comprehensive, publicly available spectral data for this specific compound is limited, the expected NMR signals can be predicted based on the analysis of structurally similar phenylurea derivatives. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the urea (B33335) moiety (-NH-C(O)-NH₂). The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The protons of the primary amine and the secondary amine of the urea group would appear as separate signals, the positions of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached bromine and fluorine atoms. The carbonyl carbon of the urea group is anticipated to appear at a characteristic downfield chemical shift.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could be used to directly observe the nitrogen atoms of the urea group, providing further structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom on the phenyl ring. The chemical shift and coupling constants of this signal would provide valuable information about the electronic environment of the fluorine atom. wikipedia.org

Interactive Data Table: Predicted NMR Data for 3-Bromo-5-fluorophenylurea

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | J(H,H), J(H,F) |

| ¹H (NH) | 8.0 - 9.5 | Singlet (broad) | - |

| ¹H (NH₂) | 5.0 - 6.5 | Singlet (broad) | - |

| ¹³C (C=O) | 150 - 160 | Singlet | - |

| ¹³C (Aromatic C-Br) | 110 - 125 | Singlet | - |

| ¹³C (Aromatic C-F) | 158 - 165 | Doublet | J(C,F) |

| ¹³C (Aromatic C-H) | 105 - 130 | Doublet | J(C,H) |

| ¹³C (Aromatic C-N) | 135 - 145 | Singlet | - |

| ¹⁹F | -110 to -120 | Multiplet | J(F,H) |

Note: The data in this table is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-Bromo-5-fluorophenylurea.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the urea and substituted phenyl moieties. Key expected vibrational modes include:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a band for the -NH- stretch.

C=O stretching (Amide I band): A strong absorption band typically in the range of 1680-1630 cm⁻¹.

N-H bending (Amide II band): A band around 1620-1580 cm⁻¹.

C-N stretching: Bands in the 1400-1200 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong band in the 1300-1000 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Expected IR Absorption Bands for 3-Bromo-5-fluorophenylurea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Urea (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 |

| Urea (-NH-) | N-H Stretch | ~3300 |

| Urea (C=O) | C=O Stretch (Amide I) | 1680 - 1630 |

| Urea (-NH) | N-H Bend (Amide II) | 1620 - 1580 |

| Phenyl Ring | Aromatic C-H Stretch | >3000 |

| Phenyl Ring | Aromatic C=C Stretch | 1600 - 1450 |

| Phenyl-F | C-F Stretch | 1300 - 1000 |

| Phenyl-Br | C-Br Stretch | 600 - 500 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For 3-Bromo-5-fluorophenylurea (C₇H₆BrFN₂O), the exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. nih.gov

Liquid chromatography-mass spectrometry (LCMS) can be used to separate the compound from a mixture and subsequently obtain its mass spectrum. bldpharm.com

Interactive Data Table: Predicted Mass Spectrometry Data for 3-Bromo-5-fluorophenylurea

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M]⁺ | 231.9644 | 233.9623 |

| [M+H]⁺ | 232.9722 | 234.9701 |

| [M+Na]⁺ | 254.9541 | 256.9520 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For 3-Bromo-5-fluorophenylurea, the absorption bands in the UV region are expected to arise from π → π* transitions within the phenyl ring and n → π* transitions associated with the urea carbonyl group. The substitution pattern on the benzene (B151609) ring will influence the wavelength of maximum absorption (λmax). researchgate.netmsu.edu

X-ray Crystallography and Solid-State Analysis

Crystal Engineering and Supramolecular Interactions of Phenylurea Derivatives

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. Phenylurea derivatives are exemplary building blocks in this field due to the highly directional and predictable nature of the hydrogen bonds formed by the urea functional group. nih.gov

The primary interaction governing the assembly of phenylurea derivatives is the self-complementary N-H···O=C hydrogen bond. reading.ac.uk The two N-H groups and the carbonyl oxygen allow for the formation of robust, one-dimensional hydrogen-bonded chains or "tapes." This recurring and predictable pattern is known as a supramolecular synthon, which serves as a reliable tool for designing crystal structures. rsc.orgresearchgate.net

In the solid state, these tapes can be further organized by weaker non-covalent interactions involving the phenyl substituents. For 3-Bromo-5-fluorophenylurea, these secondary interactions would include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with electron-rich atoms (like the carbonyl oxygen) on neighboring molecules.

Other Weak Hydrogen Bonds: Interactions such as C-H···O, C-H···F, and N-H···F can further stabilize the three-dimensional crystal packing.

Advanced Characterization Techniques (e.g., Mössbauer, EPR for related complexes)

While standard spectroscopic methods are sufficient for characterizing the organic molecule 3-Bromo-5-fluorophenylurea, more advanced techniques are required to probe the electronic structure of its potential coordination complexes with metal ions.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. nih.gov While not applicable to 3-Bromo-5-fluorophenylurea itself, it is an invaluable tool for studying its iron complexes. For instance, in hexakis(urea-O)iron(II) and hexakis(urea-O)iron(III) complexes, ⁵⁷Fe Mössbauer spectroscopy can definitively determine:

Oxidation State: The isomer shift parameter directly distinguishes between Fe(II) and Fe(III) centers. nih.govnih.gov

Spin State: The combination of isomer shift and quadrupole splitting values can differentiate between high-spin and low-spin electronic configurations. nih.gov

Magnetic Properties: At low temperatures, the technique can reveal magnetic ordering and measure the internal hyperfine magnetic field at the iron nucleus. nih.gov

This makes it a powerful method for analyzing the electronic structure of iron catalysts or magnetic materials that might incorporate a 3-Bromo-5-fluorophenylurea ligand. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as transition metal ions or organic radicals. nih.gov The diamagnetic 3-Bromo-5-fluorophenylurea molecule is EPR-silent. However, if it is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), high-spin Fe(III)), EPR spectroscopy provides a wealth of information. illinois.eduprimescholars.com

Analysis of the EPR spectrum of such a complex can reveal:

Electronic Structure: The g-tensor values provide insight into the electronic environment of the unpaired electron(s). illinois.edu

Coordination Geometry: The symmetry and anisotropy of the g-tensor can often be used to infer the geometry around the metal center (e.g., octahedral, tetrahedral). primescholars.com

Hyperfine Interactions: Coupling of the electron spin with the nuclear spins of the metal and ligand atoms (like ¹⁴N from the urea) can provide information about ligand binding and spin delocalization.

Therefore, EPR is an essential tool for characterizing the structure and bonding in metal-based catalysts, materials, and metalloproteins where a phenylurea derivative might serve as a ligand. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Chemical Compound

Principles and Methodologies of SAR Investigations in Medicinal Chemistry

Methodologies in SAR studies range from traditional synthetic approaches to advanced computational techniques. oncodesign-services.com Experimental SAR involves the synthesis of a series of analogs and their subsequent evaluation in biological assays. oncodesign-services.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning techniques to build mathematical models that correlate chemical structure with biological activity. fiveable.meazolifesciences.com These in silico models can then predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov

The phenylurea scaffold is a common motif in medicinal chemistry. A systematic SAR exploration of this scaffold, as seen in 3-Bromo-5-fluorophenylurea, involves a methodical dissection and modification of its constituent parts. nih.gov This process helps to determine which structural elements are critical for activity.

Key modifications typically include:

Aromatic Ring Substitution: The nature, position, and number of substituents on the phenyl ring are varied. This includes altering the halogen atoms (bromine and fluorine) to other groups to probe the effects of electronics, sterics, and lipophilicity.

Urea (B33335) Linker Modification: The urea moiety (-NH-CO-NH-) can be altered. For instance, one or both nitrogen atoms can be alkylated, or the carbonyl oxygen can be replaced with sulfur (thiourea) to assess the importance of hydrogen bonding capabilities. google.com

Terminal Group Alteration: The terminal group attached to the second urea nitrogen (in this case, a hydrogen) can be replaced with various alkyl or aryl groups to explore additional binding pockets or modify solubility.

This systematic approach allows researchers to build a comprehensive map of how structural changes to the phenylurea core translate into changes in biological function. nih.gov

The design of analogs for a SAR study of 3-Bromo-5-fluorophenylurea is guided by the goal of systematically probing the molecule's interaction with its biological target. nih.gov The process involves creating a library of related compounds where specific parts of the molecule are altered one at a time.

For 3-Bromo-5-fluorophenylurea, analog design strategies would focus on:

Positional Isomers: Moving the bromo and fluoro substituents to different positions on the phenyl ring (e.g., 2-bromo-4-fluoro, 4-bromo-2-fluoro) to understand the spatial requirements for activity.

Halogen Substitution: Replacing the bromine or fluorine with other halogens (Cl, I) or with non-halogen groups like methyl (CH₃), cyano (CN), or trifluoromethyl (CF₃) to evaluate the role of size, electronegativity, and lipophilicity.

Urea N-Substitution: Synthesizing analogs with substituents on the terminal nitrogen of the urea group to explore potential interactions in that region of the binding site.

The synthesis of these analogs is typically achieved through standard organic chemistry methods, often involving the reaction of a substituted phenyl isocyanate with an appropriate amine. nih.gov Each new analog provides a piece of the puzzle, helping to build a detailed SAR model. fiveable.me

Role of Halogenation in Modulating Molecular Interactions

Bromine and fluorine exert distinct effects on the molecule's electronic and steric character due to their differing intrinsic properties.

Fluorine: As the most electronegative element, fluorine is a strong electron-withdrawing group, which can lower the pKa of nearby acidic or basic centers. nih.gov Its small van der Waals radius (1.47 Å) is similar to that of hydrogen (1.20 Å), meaning it can often replace hydrogen with minimal steric perturbation. nih.gov This substitution can block metabolic oxidation at that position and increase the molecule's lipophilicity, potentially enhancing membrane permeability and binding affinity. benthamscience.comresearchgate.netscispace.com

Bromine: Bromine is larger and less electronegative than fluorine but is still an electron-withdrawing group. Its introduction can increase a compound's potency and influence its metabolic profile. semanticscholar.org The greater size of bromine means it can introduce more significant steric effects, which can be either beneficial or detrimental to binding, depending on the topology of the target's binding site.

The following table provides a comparative overview of the key properties of hydrogen, fluorine, and bromine atoms, illustrating their distinct contributions to molecular design.

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.96 |

| Polarizability (ų) | 0.67 | 0.56 | 3.05 |

| Primary Effect | Baseline reference | Strong electronic withdrawal, minimal steric bulk | Moderate electronic withdrawal, significant steric bulk, polarizability |

This table synthesizes data on the fundamental properties of hydrogen, fluorine, and bromine relevant to their roles in medicinal chemistry.

Beyond simple steric and electronic effects, halogens like bromine can participate in a specific type of non-covalent interaction known as a halogen bond. semanticscholar.org A halogen bond occurs when there is an attractive force between an electrophilic region on the halogen atom (termed a "sigma-hole") and a nucleophilic atom, such as oxygen or nitrogen, in a biological target. mdpi.com

In phenylurea derivatives, the bromine atom of 3-Bromo-5-fluorophenylurea could act as a halogen bond donor, forming a directional interaction with a hydrogen bond acceptor (like a carbonyl oxygen or a nitrogen atom in an amino acid residue) on a protein. This specific interaction can contribute significantly to binding affinity and selectivity. While fluorine is generally a poor halogen bond donor, the combined electronic influence of both fluorine and bromine on the phenyl ring can modulate the potential for halogen bonding.

Bioisosteric Replacements and Their Structural Implications in Phenylurea Design

Bioisosterism is a strategy used in medicinal chemistry to switch atoms or groups within a molecule for other atoms or groups with similar physicochemical properties. fiveable.medrughunter.com The goal is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. patsnap.comcambridgemedchemconsulting.com This concept is a powerful tool for lead optimization. prismbiolab.com

In the context of 3-Bromo-5-fluorophenylurea, bioisosteric replacements could be applied to several parts of the molecule:

Halogen Replacement: The bromine atom could be replaced with other groups of similar size or electronic character. A classic bioisostere for bromine is the trifluoromethyl group (-CF₃). A chlorine atom is also a common replacement. The fluorine atom could be replaced by a hydroxyl (-OH) or amino (-NH₂) group, although these are non-classical replacements that would significantly alter hydrogen bonding potential.

Phenyl Ring Analogs: The entire phenyl ring can be replaced with other aromatic systems, such as pyridine or thiophene rings. researchgate.net This can alter the molecule's polarity, solubility, and metabolic stability while maintaining the necessary geometry for biological activity. nih.gov

Urea Moiety Mimetics: The urea group itself can be replaced by bioisosteres like thioureas, squaramides, or guanidines to modulate hydrogen bonding capacity and conformational rigidity. google.com

The following interactive table details potential bioisosteric replacements for the functional groups in 3-Bromo-5-fluorophenylurea and their likely structural and property implications.

| Original Group | Bioisosteric Replacement | Rationale / Potential Impact |

| Bromine (-Br) | Chlorine (-Cl) | Reduces size and polarizability; maintains halogen bond potential. |

| Bromine (-Br) | Trifluoromethyl (-CF₃) | Similar size, strong electron-withdrawing group; blocks metabolism. |

| Fluorine (-F) | Hydroxyl (-OH) | Similar size; introduces hydrogen bond donor/acceptor capability. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility. |

| Phenyl Ring | Thiophene Ring | Alters electronic distribution and potential for metabolic attack. |

| Urea (-NHCONH-) | Thiourea (-NHCSNH-) | Changes hydrogen bond geometry and electronic character. |

This table provides examples of how bioisosteric replacement strategies can be applied to the 3-Bromo-5-fluorophenylurea scaffold to fine-tune its properties.

Appendage and Skeletal SAR Strategies for Urea-Based Scaffolds

The urea moiety is a key pharmacophoric feature in numerous biologically active compounds, including anticancer agents like Sorafenib and Axitinib. The central urea group acts as a rigid scaffold that can form crucial hydrogen bonds with biological targets. SAR studies on urea-based scaffolds typically involve two main strategies: appendage modification and skeletal alteration.

Appendage SAR Strategies involve modifying the substituent groups attached to the core urea structure. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the nature of the aryl groups on either side of the urea linker is critical for activity. Docking studies have shown that the urea functionality plays a pivotal role by establishing hydrogen bonds with glutamate and aspartate residues in the kinase binding pocket of VEGFR-2.

Alterations to the substituents on the phenyl rings can influence hydrophobic and electronic interactions with the target protein. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic character of the aromatic rings and their ability to participate in π-π stacking or other non-covalent interactions. The position of these substituents is also a key determinant of biological activity.

Skeletal SAR Strategies focus on modifying the core structure or scaffold of the molecule. For urea-based compounds, this could involve replacing the phenyl rings with other aromatic or heteroaromatic systems, altering the length or rigidity of the linker connecting the urea to other parts of the molecule, or incorporating the urea moiety into a larger ring system. Such changes can fundamentally alter the compound's three-dimensional shape and its fit within a biological target's binding site.

The following table illustrates hypothetical appendage modifications to a generic phenylurea scaffold and their potential impact on biological activity, based on general SAR principles.

| R1 Group (Position) | R2 Group | Predicted Impact on Activity | Rationale |

| 3-Bromo, 5-Fluoro | Methyl | Moderate | Halogens can enhance binding through halogen bonding and increase lipophilicity. |

| 4-Chloro | Cyclopropyl | High | The 4-position substitution is often crucial for activity in many kinase inhibitors. Cyclopropyl group adds rigidity. |

| 3-Trifluoromethyl | Phenyl | Variable | The trifluoromethyl group is a strong electron-withdrawing group and can increase metabolic stability. |

| 4-Methoxy | Pyridyl | Moderate to High | The methoxy group can act as a hydrogen bond acceptor. The pyridyl group can introduce additional hydrogen bonding opportunities. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Phenylurea Compounds

QSAR is a computational and mathematical approach that aims to establish a relationship between the chemical structure of a compound and its biological activity fiveable.mejocpr.com. These models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening fiveable.mejocpr.com.

For phenylurea compounds, QSAR models are developed by correlating various molecular descriptors with their observed biological activities. These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A QSAR study on phenylurea herbicides, for example, revealed that hydrophobicity (logP) was a critical factor influencing their interaction with antibodies nih.gov. The study constructed both a two-dimensional (2D)-QSAR model and a hologram QSAR (HQSAR) model, both of which demonstrated high predictive capabilities nih.gov. The models indicated a quadratic correlation between hydrophobicity and antibody recognition, and also identified the lowest unoccupied molecular orbital energy (ELUMO) as a relevant determinant nih.gov.

The general form of a QSAR model can be expressed as: Activity = f (molecular descriptors) + error wikipedia.org

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the mathematical model that best correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation with an independent test set of compounds.

The following table provides examples of molecular descriptors commonly used in QSAR studies of phenylurea compounds.

| Descriptor Type | Descriptor Name | Description |

| Physicochemical | LogP | A measure of the compound's lipophilicity or hydrophobicity. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by an atom or a group of atoms. |

| Topological | Kier & Hall Connectivity Indices (χ) | Numerical values that represent the degree of branching and complexity of the molecular structure. |

| Quantum Chemical | ELUMO | The energy of the lowest unoccupied molecular orbital, which can relate to the molecule's ability to accept electrons. |

By employing these SAR, SPR, and QSAR strategies, researchers can systematically explore the chemical space around the 3-bromo-5-fluorophenylurea scaffold to design new analogs with improved biological activity and desirable physicochemical properties.

Molecular Interactions and Mechanism of Action Studies of 3 Bromo 5 Fluorophenylurea

Ligand-Target Binding Interactions at a Molecular Level

The interaction of 3-bromo-5-fluorophenylurea with a biological target, such as an enzyme's active site, would be governed by a combination of non-covalent forces. The specific nature and strength of these interactions dictate the compound's affinity and selectivity for its target.

The chemical structure of 3-bromo-5-fluorophenylurea facilitates several key types of molecular interactions:

Hydrogen Bonding: The urea (B33335) group is a classic hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows it to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, or the peptide backbone. This is a primary mode of interaction for many urea-based enzyme inhibitors.

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar amino acid side chains like leucine, valine, and phenylalanine within the target's binding site. These interactions are crucial for anchoring the ligand in the correct orientation.

Halogen Bonding: The bromine and fluorine atoms on the phenyl ring can act as halogen bond donors. nih.gov A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base like a backbone carbonyl oxygen or the side chain of a residue. nih.govsemanticscholar.org Bromine, in particular, is an effective halogen bond donor and is often incorporated into ligands to enhance binding affinity and selectivity. nih.gov Fluorine can also participate, though its interactions are often more complex. nih.gov Analysis of protein-ligand crystal structures shows that halogens frequently interact with backbone Lewis bases and side chains of various amino acids. nih.gov

Interactive Table: Potential Molecular Interactions of 3-Bromo-5-fluorophenylurea

| Interaction Type | Structural Moiety Involved | Potential Protein Partner Residues | Significance in Binding |

| Hydrogen Bonding | Urea (N-H, C=O) | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O, Backbone N-H | Key for affinity and specificity; mimics peptide bonds. |

| Hydrophobic | Phenyl Ring | Leu, Ile, Val, Phe, Trp, Ala | Anchors the ligand within the binding pocket. |

| Halogen Bonding | Bromine, Fluorine | Backbone C=O, Ser, Thr, Tyr (Oxygen); His (Nitrogen) | Enhances affinity and confers selectivity. nih.gov |

| Dipole-Dipole | C-F and C-Br bonds | Polar amino acids, water molecules | Contributes to the overall binding energy. |

To precisely identify these interactions for a given target, researchers employ a combination of computational and experimental techniques.

Computational Methods: Molecular docking is a primary computational tool used to predict the preferred binding mode of a ligand within a protein's active site. frontiersin.org Algorithms calculate the binding energy for various poses, with lower scores often indicating a more favorable interaction. nih.govnih.gov For instance, docking studies on phenylurea derivatives targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) have successfully predicted binding modes where the urea group forms critical hydrogen bonds with residues such as Ala-264 and His-346. nih.gov More advanced methods like Molecular Dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time. frontiersin.org

Experimental Methods: X-ray crystallography provides the most definitive experimental evidence of binding interactions. By co-crystallizing the compound with its target protein, researchers can generate a high-resolution, three-dimensional map of the complex, directly visualizing the specific hydrogen bonds, hydrophobic contacts, and halogen bonds that stabilize the interaction.

Molecular Mechanism Elucidation

Understanding how a molecule like 3-bromo-5-fluorophenylurea might influence biological systems requires investigating its effect on cellular pathways and its direct interactions with enzymes.

Phenylurea derivatives are known to modulate a wide range of biochemical pathways, primarily through the inhibition of key enzymes. A common strategy in drug design is to use the urea scaffold to target the ATP-binding site of protein kinases, which are central to many signaling pathways. For example, various bis-aryl ureas have been designed as inhibitors of Raf kinase and VEGFR-2, which are critical in cancer progression pathways. nih.gov Similarly, phenylurea compounds have been developed as potent inhibitors of IDO1, an enzyme involved in immune tolerance, making them candidates for cancer immunotherapy. nih.govfrontiersin.org The specific pathway modulated by 3-bromo-5-fluorophenylurea would depend entirely on the protein target it binds to with the highest affinity.

Enzyme inhibitors can be broadly classified based on their mechanism of action. Urea derivatives can function through several of these mechanisms:

Competitive Inhibition: The inhibitor directly competes with the natural substrate for binding to the enzyme's active site. Many urea-based inhibitors function this way, with the urea moiety often mimicking a transition state or a key binding feature of the substrate.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

Covalent Inhibition: The inhibitor forms a permanent covalent bond with a residue in the active site, leading to irreversible inactivation of the enzyme. This mechanism is discussed further in the next section.

Kinetic assays are used to determine the type of inhibition and quantify the inhibitor's potency, typically reported as an IC50 (concentration required to inhibit 50% of enzyme activity) or a Ki (inhibition constant).

Advanced Approaches in Mechanistic Studies for Covalent Modulators

The presence of an aryl halide structure in 3-bromo-5-fluorophenylurea introduces the possibility that it could function as a covalent modulator. Aryl halides can act as electrophiles that react with nucleophilic amino acid residues on a protein target. acs.org

This mechanism typically involves two steps: first, the inhibitor binds reversibly to the target protein through non-covalent interactions, and second, a reactive group on the inhibitor forms a covalent bond with a nearby nucleophilic residue, such as cysteine, lysine, or histidine. researchgate.net The formation of this bond can lead to irreversible or very slowly reversible inhibition, offering potential advantages in terms of potency and duration of action. acs.org

The reactivity of aryl halides towards nucleophilic aromatic substitution (SNAr) is highly dependent on the electronic properties of the aromatic ring. libretexts.org Electron-withdrawing groups, such as the fluorine atom and potentially the urea moiety, can activate the ring, making it more susceptible to attack by a protein nucleophile. libretexts.org

Advanced techniques to study and confirm covalent inhibition include:

Mass Spectrometry: Intact protein mass spectrometry or peptide mapping can be used to identify the formation of a covalent adduct between the inhibitor and the target protein, often pinpointing the exact amino acid residue that has been modified.

Time-Dependent Inhibition Assays: Covalent inhibitors typically show time-dependent inhibition, where the degree of inhibition increases with the incubation time between the enzyme and the inhibitor. Kinetic studies can determine the rate of inactivation (kinact) and the initial binding affinity (Ki). acs.org

X-ray Crystallography: Co-crystallization of a target protein with a covalent inhibitor can provide definitive structural proof of the covalent bond formation and its location. researchgate.net

Covalent Inhibition Mechanisms Involving Electrophilic Warheads

There are no specific studies in the scientific literature that identify or characterize 3-Bromo-5-fluorophenylurea as a covalent inhibitor. Covalent inhibitors typically possess a reactive electrophilic group, often referred to as a "warhead," which forms a stable, covalent bond with a nucleophilic amino acid residue on its target protein.

An analysis of the structure of 3-Bromo-5-fluorophenylurea does not reveal a conventional electrophilic warhead. The phenylurea moiety itself is not typically classified as a reactive group capable of spontaneous covalent bond formation under physiological conditions. While certain conditions or specific enzymatic activation could potentially generate a reactive intermediate, no research has been published to support such a mechanism for this particular compound. Therefore, there is no data to suggest that 3-Bromo-5-fluorophenylurea functions as a covalent inhibitor or to describe a potential mechanism of action involving an electrophilic warhead.

Conformational Changes Upon Binding to Molecular Targets

Information regarding conformational changes in molecular targets upon binding of 3-Bromo-5-fluorophenylurea is not available in the current body of scientific literature. The study of such changes typically requires high-resolution structural biology techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, performed on a co-complex of the compound and its purified biological target.

As no specific biological target has been identified for 3-Bromo-5-fluorophenylurea, and no structural studies have been published, there is no empirical basis to describe any potential conformational shifts it may induce in a protein or other macromolecule upon binding. Research in this area would first require the identification of a specific molecular target and subsequent detailed biophysical and structural characterization.

Computational and Theoretical Chemistry Investigations of 3 Bromo 5 Fluorophenylurea

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for predicting how a ligand like 3-Bromo-5-fluorophenylurea might interact with a biological target, such as an enzyme or receptor.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In drug discovery, it is used to forecast the binding mode of a small molecule ligand within the active site of a target protein. For 3-Bromo-5-fluorophenylurea, docking simulations would be performed against a specific protein target to predict its binding affinity and interaction patterns.

The process involves placing the 3D structure of 3-Bromo-5-fluorophenylurea into the binding pocket of a target protein. A scoring function then estimates the binding energy for different poses (orientations and conformations) of the ligand. The pose with the lowest energy score is considered the most likely binding mode.

Key interactions for phenylurea derivatives often involve hydrogen bonds formed by the urea (B33335) moiety. Molecular modeling studies on other phenylurea inhibitors have shown that the urea group can form hydrogen bonds with amino acid residues like serine and alanine (B10760859) in a protein's binding site. nih.gov Hydrophobic interactions involving the substituted phenyl ring also play a significant role. nih.gov In the case of 3-Bromo-5-fluorophenylurea, the bromine and fluorine atoms would influence the electronic properties and potential for halogen bonding, which could be critical for binding affinity and selectivity.

Table 1: Example of Molecular Docking Results for 3-Bromo-5-fluorophenylurea with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | SER-264, ALA-251 | Hydrogen Bond |

| Inhibitory Constant (Ki) | 1.2 µM | LEU-301, VAL-240 | Hydrophobic |

| Ligand Efficiency | 0.35 | TYR-255 | Pi-Pi Stacking |

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and conformational changes. nih.gov

An MD simulation of the 3-Bromo-5-fluorophenylurea-protein complex would reveal the stability of the predicted binding pose. It allows for the analysis of conformational changes in both the ligand and the protein upon binding and can highlight the persistence of key interactions, such as hydrogen bonds, observed in docking. nih.gov Ab initio molecular dynamics simulations have been used to study the conformational equilibria of urea derivatives in solution, revealing the crucial role of hydration in determining stability. mdpi.com This highlights that the environment is a critical factor in understanding the molecule's behavior.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) are powerful strategies for developing novel therapeutic agents. These approaches could be applied to optimize 3-Bromo-5-fluorophenylurea or to design new molecules based on its core structure.

In a fragment-based approach , small molecules (fragments) are screened for weak binding to a biological target. 3-Bromo-5-fluorophenylurea itself could be considered a starting point, or it could be broken down into its constituent fragments (e.g., 3-bromo-5-fluorophenyl isocyanate and ammonia) to explore interactions. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

Structure-based design relies on the high-resolution 3D structure of the target protein, typically determined by X-ray crystallography. With the structure of a target in complex with 3-Bromo-5-fluorophenylurea, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For example, if the bromine atom is in a suitable position, it could be replaced with a different group to form an additional interaction with a nearby amino acid residue, thereby enhancing the compound's potency.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are used to study the electronic structure and properties of molecules from first principles, based on the laws of quantum mechanics. nih.gov These methods provide highly accurate information about molecular geometry, stability, and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 3-Bromo-5-fluorophenylurea, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)) would be used to calculate its most stable 3D structure. nih.gov

The output of this calculation includes precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational analyses, including docking and MD simulations. The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. DFT calculations on similar halogenated aromatic compounds have been used extensively to reproduce structural parameters for comparison with experimental data. nih.gov

Table 2: Predicted Geometric Parameters of 3-Bromo-5-fluorophenylurea from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O (Urea) | 1.25 Å |

| Bond Angle | F-C-C | 118.5° |

| Bond Angle | Br-C-C | 119.2° |

| Dihedral Angle | C-C-N-C (Phenyl-Urea) | 25.0° |

Note: The data in this table is hypothetical, based on typical values for similar chemical groups, to illustrate the output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. osjournal.org

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy is related to its electron affinity (electron-accepting ability). materials.international The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com For 3-Bromo-5-fluorophenylurea, the HOMO is expected to be localized primarily on the phenyl ring and urea nitrogen atoms, while the LUMO may be distributed across the aromatic system. This analysis provides insights into which parts of the molecule are most likely to participate in chemical reactions or interactions with a biological target.

Table 3: Calculated Frontier Orbital Energies and Quantum Chemical Descriptors for 3-Bromo-5-fluorophenylurea

| Parameter | Abbreviation | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.65 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I-A) / 2 | 2.83 |

| Electronegativity (χ) | (I+A) / 2 | 4.03 |

Note: The data in this table is illustrative, representing typical values obtained from DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netuni-muenchen.de It reveals the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. wolfram.com

For 3-Bromo-5-fluorophenylurea, an MEP map would be calculated using methods like DFT (e.g., at the B3LYP/6-31G(d) level of theory). The resulting map would display regions of varying color to denote different potential values.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine and bromine atoms. These sites act as hydrogen bond acceptors.

Positive Regions (Blue): These areas indicate electron deficiency and are targets for nucleophilic attack. The most positive potential would be located on the hydrogen atoms of the urea's amine (-NH2) and amide (-NH-) groups, making them the primary hydrogen bond donor sites.

Neutral Regions (Green): These areas, typically found over the carbon backbone of the phenyl ring, represent near-zero potential.

The MEP analysis is fundamental in understanding how the molecule interacts with biological receptors and other molecules. researchgate.net

Table 1: Predicted MEP Surface Features for 3-Bromo-5-fluorophenylurea

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative (Electron-Rich) | Site for Electrophilic Attack / H-Bond Acceptor |

| Amine/Amide Hydrogens (-NH, -NH₂) | Highly Positive (Electron-Poor) | Site for Nucleophilic Attack / H-Bond Donor |

| Fluorine Atom | Negative | Electrophilic Attack / H-Bond Acceptor |

| Bromine Atom | Anisotropic (Positive σ-hole, Negative belt) | Halogen Bond Donor / Electrophilic Attack |

Calculation of Spectroscopic Parameters (e.g., IR, Raman, NMR shifts)

Theoretical calculations are instrumental in assigning and interpreting experimental spectra. Computational models, typically employing DFT, can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netkoreascience.kr

IR and Raman Spectroscopy: Calculations would determine the vibrational modes of 3-Bromo-5-fluorophenylurea. Key predicted frequencies would include N-H stretching vibrations for the urea group, the C=O carbonyl stretch (a strong IR band), C-N stretching, and vibrations associated with the substituted phenyl ring, including C-Br and C-F stretching modes. Comparing calculated frequencies with experimental data allows for precise assignment of each vibrational band. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Calculations would predict distinct signals for the aromatic protons, with their shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Similarly, the chemical shifts of the aromatic carbons would be calculated, providing a theoretical spectrum that can aid in the structural confirmation of the synthesized compound.

Table 2: Representative Predicted Vibrational Frequencies for 3-Bromo-5-fluorophenylurea

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Urea) | Stretching | 1650 - 1700 |

| C-N (Urea) | Stretching | 1200 - 1400 |

| C-F | Stretching | 1000 - 1200 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry can predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov Phenylurea derivatives are studied for their NLO potential, often using urea as a standard for comparison. researchgate.netpku.edu.cn

For 3-Bromo-5-fluorophenylurea, DFT calculations would be employed to determine these parameters. The presence of electron-donating (amine) and electron-withdrawing (carbonyl, halogens) groups connected by a π-conjugated system (the phenyl ring) is a classic design strategy for NLO molecules, as it facilitates intramolecular charge transfer. nih.gov The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. Calculations would reveal if the specific substitution pattern of 3-Bromo-5-fluorophenylurea leads to a significant NLO response. researchgate.net

Energetic Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules pack in a solid state and interact with biological targets is governed by intermolecular forces. Computational methods can quantify the strength of these interactions. ias.ac.in For 3-Bromo-5-fluorophenylurea, the primary interactions are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (the N-H groups) and acceptor (the C=O group). Quantum chemical calculations can model dimers or clusters of molecules to determine the geometry and energy of these hydrogen bonds.

Chemoinformatics and QSAR/QSPR Modeling for the Chemical Compound

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate a compound's chemical structure with its biological activity or physical properties. nih.gov

Predictive Modeling of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For 3-Bromo-5-fluorophenylurea, a wide range of descriptors can be calculated using chemoinformatic software. These fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of hydrogen bond donors (2) and acceptors (3, counting O, F, and Br).

3D Descriptors: Molecular surface area, volume, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), Topological Polar Surface Area (TPSA), and polarizability.

These descriptors for 3-Bromo-5-fluorophenylurea would serve as the independent variables in QSAR/QSPR models for a series of related phenylurea analogs. nih.gov

Virtual Screening and Chemical Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govcore.ac.uk

Virtual Screening: The 3-Bromo-5-fluorophenylurea scaffold can be used as a query in ligand-based virtual screening to find other molecules with similar properties. biorxiv.org Alternatively, in structure-based virtual screening, it could be docked into the active site of a target protein to predict its binding affinity and pose. The phenylurea scaffold is a known component of various kinase inhibitors, making it a valuable fragment for screening against such targets. nih.govnih.gov

Chemical Library Design: 3-Bromo-5-fluorophenylurea can serve as a core scaffold for designing a combinatorial library. By systematically varying the substituents on the phenyl ring or the terminal urea nitrogen, a focused library of compounds can be generated. This library can then be used to explore the structure-activity relationship (SAR) around this chemical class, aiming to optimize properties like potency, selectivity, or metabolic stability.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Bromo-5-fluorophenylurea |